molecular formula C23H27N7O4 B8275831 Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester

Cat. No.: B8275831
M. Wt: 465.5 g/mol
InChI Key: NMMWGHDCUAHXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[3-[2-[3-[(5-cyano-2-pyrazinyl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C23H27N7O4 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H27N7O4

Molecular Weight

465.5 g/mol

IUPAC Name

tert-butyl N-[3-[2-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]carbamate

InChI

InChI=1S/C23H27N7O4/c1-23(2,3)34-22(31)25-9-6-10-33-18-8-5-7-17(32-4)21(18)16-11-19(30-29-16)28-20-14-26-15(12-24)13-27-20/h5,7-8,11,13-14H,6,9-10H2,1-4H3,(H,25,31)(H2,27,28,29,30)

InChI Key

NMMWGHDCUAHXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1C2=CC(=NN2)NC3=NC=C(N=C3)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 3-(2-(3-(5-bromopyrazin-2-ylamino)-1H-pyrazol-5-yl)-3-methoxyphenoxy)propylcarbamate (0.378 g, 0.730 mmol) and zinc cyanide (0.10 g, 0.870 mmol) in DMF (10 mL) is degassed with a stream of nitrogen for one hour and then heated to 80° C. To the reaction is added Pd(Ph3P)4 (0.080 g, 0.070 mmol), and the mixture is heated overnight. The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica gel chromatography (CH2Cl2/MeOH) to give 0.251 g (73%) of the title compound.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A 5 L flange-neck round-bottom flask equipped with an air stirrer rod and paddle, thermometer, pressure-equalizing dropping funnel, and nitrogen bubbler is charged with 5-(5-(2-hydroxy-6-methoxy-phenyl)-1H-pyrazol-3-ylamino)-pyrazine-2-carbonitrile (47.0 g, 152 mmol) and anhydrous THF (1.2 L). The stirred suspension, under nitrogen, is cooled to 0° C. A separate 2 L 3-necked round-bottom flask equipped with a large magnetic stirring bar, thermometer, and nitrogen bubbler is charged with triphenylphosphine (44.0 g; 168 mmol) and anhydrous THF (600 mL). The stirred solution, under nitrogen, is cooled to 0° C. and diisopropylazodicarboxylate (34.2 g; 169 mmol) is added and a milky solution is formed. After 3-4 min, a solution of t-butyl-N-(3-hydroxypropyl)-carbamate (30.3 g, 173 mmol) in anhydrous THF (100 mL) is added and the mixture is stirred for 3-4 min. This mixture is then added over 5 min to the stirred suspension of starting material at 0° C. The reaction mixture quickly becomes a dark solution and is allowed to slowly warm up to room temperature. After 6.5 h, more reagents are prepared as above using PPh3 (8 g), DIAD (6.2 g) and carbamate (5.4 g) in anhydrous THF (150 mL). The mixture is added to the reaction mixture, cooled to −5° C. and left to warm up to room temperature overnight. The solvent is removed in vacuo. The resulting viscous solution is loaded onto a pad of silica and product is eluted with ethyl acetate. The concentrated fractions are separately triturated with methanol and resulting solids are collected by filtration. The combined solids are triturated again with methanol (400 mL) and then isolated by filtration and dried in vacuo at 50° C. overnight to give 31.3 g of desired product. LC-ES/MS m/z 466.2 [M+1]+.
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
34.2 g
Type
reactant
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
8 g
Type
reactant
Reaction Step Five
Name
Quantity
6.2 g
Type
reactant
Reaction Step Six
Quantity
5.4 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.